molecular formula C20H27BClN3O B11100393 dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron

dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron

Cat. No.: B11100393
M. Wt: 371.7 g/mol
InChI Key: VKOJRKBJPNHEFY-UHFFFAOYSA-O
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Description

2,2-DIBUTYL-7-CHLORO-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrido[2,1-d][1,3,5,2]triazaborinin-1-ium core, which is a rare and intriguing scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIBUTYL-7-CHLORO-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-aminophenols or aminothiophenols with N-tert-butyl-1,5,3-dithiazepane or 1-oxa-3,6-dithiacycloheptane in the presence of a catalyst like Sm(NO3)3·6H2O can yield the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2-DIBUTYL-7-CHLORO-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

2,2-DIBUTYL-7-CHLORO-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-DIBUTYL-7-CHLORO-4-OXO-3-PHENYL-2H,3H,4H-PYRIDO[2,1-D][1,3,5,2]TRIAZABORININ-1-IUM-2-UIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Properties

Molecular Formula

C20H27BClN3O

Molecular Weight

371.7 g/mol

IUPAC Name

4,4-dibutyl-9-chloro-3-phenyl-3,5-diaza-1-azonia-4-boranuidabicyclo[4.4.0]deca-1(6),7,9-trien-2-one

InChI

InChI=1S/C20H26BClN3O/c1-3-5-14-21(15-6-4-2)23-19-13-12-17(22)16-24(19)20(26)25(21)18-10-8-7-9-11-18/h7-13,16H,3-6,14-15H2,1-2H3/q-1/p+1

InChI Key

VKOJRKBJPNHEFY-UHFFFAOYSA-O

Canonical SMILES

[B-]1(NC2=[N+](C=C(C=C2)Cl)C(=O)N1C3=CC=CC=C3)(CCCC)CCCC

Origin of Product

United States

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